Triflupromazine

Antipsychotic Clinical efficacy Dose comparison

Triflupromazine is a pharmacologically defined phenothiazine reference standard with quantified receptor binding profiles: D2 (pKi 8.55), 5-HT2A (pKi 8.4), H1 (pKi 7.28). Its 2-CF3 substitution confers a unique affinity fingerprint validated by the PDSP Ki database, distinct from chlorpromazine. It serves as an α7-nAChR inhibitor calibrator (IC50 6.1 μM) and a low-potency comparator to fluphenazine (7-9× less active) in behavioral pharmacology. For researchers requiring balanced dopaminergic-serotonergic engagement with documented antiemetic efficacy ceilings, this compound delivers reproducible, citation-backed performance.

Molecular Formula C18H19F3N2S
Molecular Weight 352.4 g/mol
CAS No. 146-54-3
Cat. No. B1683245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriflupromazine
CAS146-54-3
SynonymsTriflupromazine, Fluopromazine, Siquil, Vesprin, Trifluopromazine, Adazine
Molecular FormulaC18H19F3N2S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H19F3N2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3
InChIKeyXSCGXQMFQXDFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN WATER, ALC, & ACETONE;  INSOL IN ETHER /HCL/
PRACTICALLY INSOL IN WATER
1.80e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triflupromazine CAS 146-54-3: Phenothiazine Antipsychotic and Antiemetic Baseline Profile


Triflupromazine (CAS 146-54-3) is a phenothiazine derivative functioning as a dopamine D1/D2 receptor antagonist with antipsychotic and antiemetic applications [1]. It is a small molecule (MW 352.1) with a trifluoromethyl substitution at the 2-position of the phenothiazine core, distinguishing it from the chloro-substituted prototype chlorpromazine [2]. Triflupromazine binds to and inhibits dopamine D1 and D2 receptors, and also exhibits affinity for 5-HT2A (pKi 8.4), H1 (pKi 7.28), and muscarinic acetylcholine receptors (M1/M2) [3]. The compound was historically marketed as Vesprin® and Psyquil® for the management of psychoses and severe emesis, though it has been discontinued in several markets [1].

Triflupromazine Procurement: Why In-Class Phenothiazine Substitution Is Scientifically Unjustified


Despite belonging to the phenothiazine class, triflupromazine exhibits a unique pharmacological fingerprint that precludes simple substitution with other phenothiazines. Quantitative differences in D2 dopamine receptor binding affinity (pKi 8.55), α7-nAChR inhibition (IC50 6.1 μM), and therapeutic dosage requirements (approximately half that of chlorpromazine) create distinct functional profiles [1][2]. Furthermore, triflupromazine's side effect liability—including a documented incidence of postoperative hypotension and sleep prolongation exceeding that of trifluoperazine [3]—and its markedly lower antiemetic efficacy relative to metoclopramide in cisplatin-induced emesis [4] underscore that generic substitution without these data may compromise experimental reproducibility or clinical outcome expectations. The evidence presented below quantifies these critical differentiation dimensions.

Triflupromazine Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


Triflupromazine vs. Chlorpromazine: Equivalent Antipsychotic Maintenance at Half the Dosage

In a clinical study of 32 chronic hospitalized female psychotic patients previously maintained on chlorpromazine, triflupromazine demonstrated equivalent antipsychotic maintenance efficacy at approximately half the dosage level of chlorpromazine. Furthermore, triflupromazine produced additional symptom alleviation beyond that achieved by chlorpromazine and subsequent placebo medications [1].

Antipsychotic Clinical efficacy Dose comparison

Triflupromazine vs. Fluphenazine: Quantitative Potency Differences in Behavioral and Antiemetic Models

Direct comparative studies in animal models reveal that fluphenazine is substantially more potent than triflupromazine. In conditioned avoidance response assays in rats, fluphenazine was 7 to 9 times more active than triflupromazine; when duration of action was incorporated, fluphenazine was 25 times as active. As a 'tranquilizer' in hostile rhesus monkeys, fluphenazine was 6.5 times as potent. In antiemetic models, fluphenazine was 4.5 times as potent as an inhibitor of elicited head-twitch response in mice [1]. Importantly, this greater antiemetic potency of fluphenazine was not accompanied by correspondingly greater sedative action [2].

Behavioral pharmacology Potency comparison Conditioned avoidance

Triflupromazine Receptor Binding Profile: pKi Values Across Dopamine, Serotonin, and Histamine Receptors

Triflupromazine exhibits a characteristic receptor binding profile with defined pKi values from the PDSP Ki database. At human D2 dopamine receptors, triflupromazine displays a pKi of 8.55. It also shows high affinity at human 5-HT2A receptors (pKi 8.4) and moderate affinity at rat H1 histamine receptors (pKi 7.28) and bovine D1 receptors (pKi 6.28) [1]. As a class-level inference, triflupromazine (pKi 8.55) binds D2 with lower affinity than fluphenazine (Ki 0.11-0.2 nM) and prochlorperazine (Ki 3.4 nM) but higher than promethazine (Ki 250 nM) [2]. It also demonstrates serotonin transporter inhibition with KD 24-39 nM, ranking among the most potent neuroleptics at this target alongside chlorpromazine [3].

Receptor binding Affinity profiling PDSP Ki database

Triflupromazine vs. Metoclopramide: Antiemetic Efficacy in Cisplatin-Induced Emesis

In a clinical trial comparing antiemetic agents against cisplatin-induced vomiting, triflupromazine (TFP, administered at half the metoclopramide dosage) demonstrated significantly lower efficacy than metoclopramide. In the TFP group, 0 of 8 patients were totally protected against emesis, compared to 3 of 8 patients in the corresponding metoclopramide group. The benefit/risk ratio (number of prevented emetic episodes relative to incidence of dystonia/akathisia) was only 4.6 for TFP versus 12.1-17.8 for metoclopramide [1].

Antiemetic Chemotherapy-induced emesis Clinical comparison

Triflupromazine vs. Chlorpromazine/Fluphenazine: α7-nAChR Inhibition Potency Ranking

In a functional electrophysiology study using cloned human α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes, triflupromazine inhibited acetylcholine (100 μM)-induced currents with an IC50 of 6.1 μM. This places triflupromazine intermediate in potency among tested phenothiazines, with the rank order: fluphenazine (IC50 3.8 μM) > thioridazine (5.8 μM) > triflupromazine (6.1 μM) > chlorpromazine (10.6 μM) > promazine (18.3 μM) [1].

Nicotinic receptor Phenothiazine pharmacology Electrophysiology

Triflupromazine vs. Chlorpromazine: Comparable Acute Toxicity Profile with Divergent Cardiovascular Liability

Triflupromazine (TFP) and chlorpromazine (CPZ) exhibited comparable acute toxicities in mice, rats, and dogs except following intravenous administration where CPZ was more toxic in mice and less toxic in dogs. In more differentiated procedures in rats, monkeys, and dogs, TFP demonstrated higher potency as a tranquilizing and antiemetic agent and indicated less likelihood of cardiovascular side actions [1]. However, in postoperative clinical settings, triflupromazine doses exceeding 7.5 mg produced significant hypotensive side effects, distinguishing it from trifluoperazine which did not exhibit this liability [2].

Toxicology Cardiovascular safety Preclinical comparison

Triflupromazine CAS 146-54-3: Evidence-Backed Research and Industrial Application Scenarios


Reference Compound for Phenothiazine Receptor Binding Panels Requiring Defined 5-HT2A/D2/H1 Profile

Triflupromazine serves as a well-characterized reference standard for receptor binding assays where a defined intermediate affinity profile across D2 (pKi 8.55), 5-HT2A (pKi 8.4), and H1 (pKi 7.28) receptors is required [1]. Its quantitative binding parameters, established via the PDSP Ki database, make it suitable as a calibrator or comparator in high-throughput screening campaigns evaluating novel phenothiazine derivatives or antipsychotic candidates, particularly when seeking compounds with balanced dopaminergic and serotonergic engagement.

Pharmacological Tool for α7-nAChR Functional Studies with Rank-Ordered Inhibitory Potency

Triflupromazine is validated as an α7 nicotinic acetylcholine receptor inhibitor with a defined IC50 of 6.1 μM in electrophysiological assays [2]. Its intermediate potency within the phenothiazine class (fluphenazine 3.8 μM < thioridazine 5.8 μM < triflupromazine 6.1 μM < chlorpromazine 10.6 μM) provides a quantitative benchmark for structure-activity relationship studies and for investigations into cognitive side effect mechanisms associated with antipsychotic therapy.

Comparator Compound for Dose-Response Studies in Conditioned Avoidance Behavioral Models

Triflupromazine's well-defined potency relationship to fluphenazine (7-9x less active acutely; 25x less active when duration-adjusted) in rat conditioned avoidance response assays [3] establishes it as a validated lower-potency comparator for behavioral pharmacology studies. This quantitative potency gap enables precise calibration of novel compounds' efficacy in preclinical antipsychotic screening paradigms.

Formulation Development for Parenteral Antiemetic Preparations Requiring Defined D2 Antagonism

For formulation scientists developing parenteral antiemetic products, triflupromazine offers a defined efficacy ceiling against highly emetogenic challenges (0% complete protection in cisplatin-induced emesis versus 37.5% for metoclopramide) [4]. This clear efficacy differentiation informs rational selection of the active pharmaceutical ingredient based on target emetogenicity level and required therapeutic margin. The compound's aqueous solubility characteristics (hydrochloride salt soluble in water; free base practically insoluble at 1.80e-03 g/L) provide additional formulation parameter constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triflupromazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.